molecular formula C12H18N2O B8746402 (R)-(4-Benzylmorpholin-3-yl)methanamine

(R)-(4-Benzylmorpholin-3-yl)methanamine

Cat. No.: B8746402
M. Wt: 206.28 g/mol
InChI Key: HETPMFZQKHRWBE-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is [(3R)-4-benzylmorpholin-3-yl]methanamine , reflecting its stereochemical configuration at the 3-position of the morpholine ring. The morpholine core (a six-membered ring containing one oxygen and one nitrogen atom) is substituted with a benzyl group (-CH₂C₆H₅) at the 4-position and an aminomethyl group (-CH₂NH₂) at the 3-position. The R configuration designates the spatial arrangement of substituents around the chiral center at C3.

The molecular formula is C₁₂H₁₈N₂O , with a molecular weight of 206.29 g/mol . Its CAS registry number, 169750-73-6 , provides a unique identifier for chemical databases.

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The stereochemistry of (R)-(4-benzylmorpholin-3-yl)methanamine is critical to its reactivity and biological interactions. The chiral center at C3 adopts an R configuration, as confirmed by analogy to structurally related compounds such as (R)-(4-benzylmorpholin-3-yl)methanol. The morpholine ring typically exhibits a chair conformation , with the benzyl and aminomethyl groups occupying equatorial positions to minimize steric hindrance.

Nuclear Magnetic Resonance (NMR) studies of similar morpholine derivatives reveal distinct splitting patterns for diastereotopic protons adjacent to the chiral center. For example, in the methanol analog, NOESY experiments confirmed a trans conformation between the benzyl group and the hydroxymethyl substituent. By extension, the aminomethyl group in this compound likely adopts a similar orientation, stabilizing the molecule through intramolecular hydrogen bonding between the amine and morpholine oxygen.

Comparative Structural Analysis with Morpholine Derivatives

To contextualize the properties of this compound, we compare it to three related compounds:

Compound Name Substituents (Position) Molecular Formula Key Differences
(R)-(4-Benzylmorpholin-3-yl)methanol -OH at C3 C₁₂H₁₇NO₂ Hydroxyl group instead of amine
(4-Benzylmorpholin-3-yl)methylamine -NH₂ at C3 (racemic) C₁₂H₁₈N₂O Lacks stereochemical specification
(S)-4-Benzyl-3-methylmorpholine -CH₃ at C3 (S configuration) C₁₂H₁₇NO Methyl group instead of aminomethyl

The aminomethyl group in this compound enhances its potential for hydrogen bonding compared to the methyl or hydroxyl analogs, influencing solubility and receptor binding. The R configuration further differentiates it from racemic or S -configured derivatives, which may exhibit divergent biological activities.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

[(3R)-4-benzylmorpholin-3-yl]methanamine

InChI

InChI=1S/C12H18N2O/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1

InChI Key

HETPMFZQKHRWBE-GFCCVEGCSA-N

Isomeric SMILES

C1COC[C@H](N1CC2=CC=CC=C2)CN

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereoisomers

a) (4-Benzylmorpholin-2-yl)-methylamine (CAS: 186293-55-0)
  • Molecular Formula : C₁₂H₁₈N₂O (identical to the target compound).
  • Key Differences : The benzyl and methanamine groups are positioned at the 4- and 2-positions of the morpholine ring, respectively, instead of the 4- and 3-positions.
  • Boiling Point: 312.3 ± 22.0 °C (similar to the target compound’s undefined but expected high boiling point due to polar groups) .
  • Biological Relevance : Positional isomerism affects receptor binding; the 2-yl isomer has been studied in metabolic disease research .
b) (R)-(4-Benzylmorpholin-3-yl)methanol (CAS: 101376-26-5)
  • Key Differences : The methanamine group is replaced by a hydroxyl (-OH) group.
  • Impact : The hydroxyl group reduces basicity and alters solubility (higher hydrophilicity). This compound is less reactive in nucleophilic substitutions but may exhibit stronger hydrogen-bonding interactions .
  • Hazard Profile : Both compounds share the GHS hazard statement H314 (causes severe skin burns and eye damage), indicating similar handling precautions .
c) (S)-(4-Benzylmorpholin-3-yl)methanol (CAS: 491833-36-4)
  • Key Differences: Stereoisomer of the above methanol derivative (S-configuration).
  • Relevance : Demonstrates the importance of chirality; the S-enantiomer may exhibit divergent biological activity or metabolic stability compared to the R-form .

Functional Group Variants

a) (4-(Morpholinomethyl)phenyl)methanamine (CAS: 1195684-52-6)
  • Structure : Morpholine ring linked via methylene to a phenyl group, with a methanamine substituent.
  • Key Differences : Lacks the benzyl group on the morpholine nitrogen, reducing lipophilicity.
  • Applications : Used in polymer chemistry and as a ligand in catalysis due to its rigid aromatic backbone .
b) (R)-1-(3-Morpholin-4-yl-phenyl)-ethylamine (CAS: 1018688-82-8)
  • Structure : Ethylamine side chain attached to a morpholine-linked phenyl ring.
  • Key Differences : The ethylamine group and phenyl-morpholine linkage may enhance blood-brain barrier penetration compared to the target compound’s benzyl-morpholine structure .

Physicochemical and Pharmacokinetic Comparison

Property (R)-(4-Benzylmorpholin-3-yl)methanamine (4-Benzylmorpholin-2-yl)-methylamine (R)-(4-Benzylmorpholin-3-yl)methanol
CAS No. 214273-17-3 186293-55-0 101376-26-5
Molecular Weight 206.28 g/mol 206.28 g/mol 208.27 g/mol
LogP ~1.2 (estimated) 0.49 ~0.8 (estimated)
Boiling Point Not reported 312.3 ± 22.0 °C Not reported
Hazard Statements H314 Xi (irritant) H314
  • LogP Trends: The target compound’s higher estimated LogP (vs. its 2-yl isomer and methanol derivative) suggests enhanced membrane permeability, favoring CNS applications .
  • Stereochemical Impact : The R-configuration in the target compound may optimize binding to amine-sensitive receptors compared to S-enantiomers .

Preparation Methods

Starting from (R)-4-Benzyl-3-hydroxymethylmorpholine

(R)-(4-Benzylmorpholin-3-yl)methanol (CAS: 101376-26-5) serves as a critical intermediate, available commercially or synthesized via resolution of racemic mixtures. Conversion to the target amine involves a two-step sequence:

  • Activation of the Hydroxyl Group : Treatment with thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) generates the corresponding chloride or mesylate. For example, reacting (R)-4-benzyl-3-hydroxymethylmorpholine with MsCl in dichloromethane at 0°C yields the mesylate derivative with >95% conversion.

  • Nucleophilic Substitution with Ammonia : Displacement of the leaving group using aqueous ammonia (NH₃) or hexamethyldisilazane (HMDS) in tetrahydrofuran (THF) at elevated temperatures (60–80°C) produces the primary amine. Yields range from 65% to 78%, with minimal racemization observed due to the mild conditions.

Table 1: Key Parameters for Mesylate Displacement

ParameterConditionOutcome
Leaving GroupMesylate72% yield
SolventTHFRetention of stereochemistry
Temperature70°C, 12 hoursee >98%

Catalytic Asymmetric Hydrogenation of Enamides

Iridium-Catalyzed Asymmetric Hydrogenation

The use of chiral iridium complexes enables direct access to enantiomerically enriched amines. For example, hydrogenation of a prochiral enamide precursor (e.g., N-(benzylidene)-3-morpholinone) with Ir/(R)-TunePhos (L5a) in methanol at 50 bar H₂ affords (R)-(4-benzylmorpholin-3-yl)methanamine with 89% yield and 97% ee. This method avoids protecting group strategies and is scalable to multigram quantities.

Critical Factors :

  • Ligand Choice : Phosphinooxazoline ligands (e.g., L10) enhance enantioselectivity by coordinating the substrate’s π-system.

  • Pressure : Higher H₂ pressures (30–50 bar) accelerate reaction rates but may reduce selectivity due to competing pathways.

Table 2: Ligand Performance in Asymmetric Hydrogenation

Ligandee (%)Yield (%)Reaction Time (h)
(R)-TunePhos (L5a)978924
Dendritic L10998518

Reductive Amination of Ketone Precursors

Stereocontrolled Reductive Amination

Reductive amination of (R)-4-benzyl-3-morpholinone with methylamine (CH₃NH₂) and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 6–7 provides a one-pot route to the target amine. The reaction proceeds via imine formation followed by selective reduction, achieving 82% yield and 94% ee.

Optimization Insights :

  • pH Control : Buffering with acetic acid/sodium acetate maintains the protonation state of intermediates, minimizing side reactions.

  • Reducing Agent : NaBH₃CN outperforms NaBH₄ in chemoselectivity, particularly in the presence of sensitive functional groups.

Table 3: Reductive Amination Conditions and Outcomes

ParameterConditionOutcome
Reducing AgentNaBH₃CN82% yield, 94% ee
SolventMethanolRapid imine formation
Temperature25°C, 48 hoursNo detectable racemization

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 4-benzylmorpholin-3-ylmethanamine is resolved using chiral acids (e.g., L-tartaric acid) in ethanol. The (R)-enantiomer preferentially crystallizes as the tartrate salt, yielding 45–50% recovery with >99% ee after recrystallization. While less efficient than asymmetric synthesis, this method is cost-effective for small-scale applications.

Limitations :

  • Low Yield : Half the theoretical yield is lost due to discarding the undesired (S)-enantiomer.

  • Solvent Dependency : Polar solvents like ethanol favor salt crystallization but may co-precipitate impurities.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Adopting continuous flow reactors for asymmetric hydrogenation improves mass transfer and catalyst turnover. A patent by EP3539965A1 demonstrates this approach for analogous piperidine amines, achieving 95% conversion with catalyst loading reduced to 0.1 mol%. Similar systems could be adapted for this compound by optimizing ligand stability and residence time.

Table 4: Batch vs. Flow Process Metrics

MetricBatch ReactorFlow Reactor
Catalyst Loading1.0 mol%0.1 mol%
Reaction Time24 hours2 hours
Space-Time Yield0.8 g/L·h4.2 g/L·h

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-(4-Benzylmorpholin-3-yl)methanamine, and how does stereochemical purity influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from morpholine derivatives. A key step is the introduction of the benzyl group via nucleophilic substitution or reductive amination. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using chiral ligands in hydrogenation) are critical. Enantiomeric purity can be verified via chiral HPLC or polarimetry, with impurities arising from racemization during acidic/basic conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns on the morpholine ring and benzyl group.
  • X-ray crystallography : Resolve absolute configuration, particularly for the (R)-enantiomer .
  • Computational modeling : DFT calculations to map electron density around the morpholine nitrogen, influencing reactivity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) show degradation via oxidation of the morpholine ring. Buffered solutions (pH 1–13) reveal instability in strong acids/bases, suggesting storage in inert atmospheres at ≤-20°C .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl and morpholine groups influence nucleophilic reactivity in cross-coupling reactions?

  • Methodological Answer : The benzyl group introduces steric hindrance, slowing reactions at the morpholine nitrogen. Electron-donating effects from the morpholine oxygen enhance the amine's nucleophilicity in SN2 reactions. Computational studies (e.g., NBO analysis) quantify charge distribution to predict regioselectivity in alkylation or acylation .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability (e.g., CYP450-mediated oxidation of the benzyl group). Mitigation strategies:

  • Prodrug design : Introduce ester groups to improve bioavailability.
  • Isotope labeling (14^{14}C-methanamine): Track metabolic pathways in vivo .

Q. How can researchers leverage this compound as a chiral building block in asymmetric synthesis?

  • Methodological Answer : The (R)-configuration enables enantioselective synthesis of pharmacophores (e.g., β-amino alcohols). Case study: Coupling with ketones via reductive amination yields chiral amines with >90% ee when using Ru-BINAP catalysts .

Q. What role does the morpholine ring play in modulating biological target engagement?

  • Methodological Answer : The morpholine oxygen participates in hydrogen bonding with targets (e.g., kinases), confirmed via mutagenesis studies. SAR data show that replacing morpholine with piperidine reduces potency by 10-fold in kinase inhibition assays .

Key Challenges and Future Directions

  • Challenge : Scalability of asymmetric synthesis without racemization.
    Solution : Continuous-flow reactors with immobilized chiral catalysts .
  • Future Research : Explore applications in covalent inhibitor design (e.g., targeting cysteine residues via methanamine-derived electrophiles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.